molecular formula C21H19F3N4O2S B2926958 (7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251570-75-8

(7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No. B2926958
CAS RN: 1251570-75-8
M. Wt: 448.46
InChI Key: MQIWYZPLYSLSCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the naphthyridinyl group might be introduced via a condensation reaction, while the trifluoromethoxyphenyl group might be added via a nucleophilic aromatic substitution reaction. The thiomorpholino group could be introduced via a reaction with a suitable sulfur-containing reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthyridinyl group would contribute a rigid, planar structure, while the phenyl group would add additional rigidity. The trifluoromethoxy group would be expected to be quite electron-withdrawing, which could affect the reactivity of the compound .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethoxy group, which is quite electron-withdrawing. This could make the compound more susceptible to nucleophilic attack. The presence of the thiomorpholino group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethoxy group is quite polar, which could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • A study by Jing et al. (2018) discusses the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via a photoinduced intramolecular rearrangement, highlighting an efficient, environmentally friendly method that could be related to the synthesis or functionalization of the given compound (Jing et al., 2018).

Pharmacological Applications

  • Research into naphthyridine derivatives, such as the work by Kong et al. (2018), has shown that these compounds possess significant anticancer activity. Specifically, a novel naphthyridine derivative was found to induce both necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting a potential avenue for cancer treatment research (Kong et al., 2018).

Material Science and Organic Electronics

  • A study by Kang et al. (2011) on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands for organic light-emitting diodes (OLEDs) illustrates the utility of structurally related compounds in the development of materials for electronic applications. This suggests potential research applications of the given compound in the design of new materials for optoelectronic devices (Kang et al., 2011).

properties

IUPAC Name

[7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S/c1-13-2-7-16-18(27-14-3-5-15(6-4-14)30-21(22,23)24)17(12-25-19(16)26-13)20(29)28-8-10-31-11-9-28/h2-7,12H,8-11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIWYZPLYSLSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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